(R)-3-(3,4-Difluorophenyl)pyrrolidine
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Overview
Description
®-3-(3,4-Difluorophenyl)pyrrolidine: is a chiral compound characterized by the presence of a pyrrolidine ring substituted with a 3,4-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(3,4-Difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorobenzaldehyde and ®-pyrrolidine.
Reaction Conditions: The key step involves the condensation of 3,4-difluorobenzaldehyde with ®-pyrrolidine under controlled conditions.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired ®-3-(3,4-Difluorophenyl)pyrrolidine in high purity.
Industrial Production Methods: Industrial production of ®-3-(3,4-Difluorophenyl)pyrrolidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ®-3-(3,4-Difluorophenyl)pyrrolidine can undergo oxidation reactions to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: This compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Drug Development: Due to its unique structural features, ®-3-(3,4-Difluorophenyl)pyrrolidine is explored as a lead compound in the development of new therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of ®-3-(3,4-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets, leading to desired biological effects .
Comparison with Similar Compounds
- ®-3-Phenylpyrrolidine
- ®-3-(4-Fluorophenyl)pyrrolidine
- ®-3-(3,5-Difluorophenyl)pyrrolidine
Comparison:
- Structural Differences: While ®-3-(3,4-Difluorophenyl)pyrrolidine contains two fluorine atoms at the 3 and 4 positions of the phenyl ring, similar compounds may have different substitution patterns or lack fluorine atoms altogether .
- Unique Properties: The presence of the difluorophenyl group in ®-3-(3,4-Difluorophenyl)pyrrolidine imparts unique electronic and steric properties, enhancing its reactivity and binding affinity compared to its analogs .
This comprehensive overview highlights the significance of ®-3-(3,4-Difluorophenyl)pyrrolidine in various scientific and industrial applications
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
(3R)-3-(3,4-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11F2N/c11-9-2-1-7(5-10(9)12)8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2/t8-/m0/s1 |
InChI Key |
KVTILWXFURUWHL-QMMMGPOBSA-N |
Isomeric SMILES |
C1CNC[C@H]1C2=CC(=C(C=C2)F)F |
Canonical SMILES |
C1CNCC1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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